[5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone
Description
"[5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone" is a unique compound synthesized for various applications in scientific research. It combines structural elements from pyrazine and benzimidazole cores, known for their significance in medicinal chemistry, offering broad-spectrum utility across multiple disciplines, from chemistry to medicine.
Properties
IUPAC Name |
[5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-6-7-15-16(9-13)24-19(23-15)14-5-4-8-26(12-14)20(27)17-10-22-18(11-21-17)25(2)3/h6-7,9-11,14H,4-5,8,12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOHTYLAMORGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN(C3)C(=O)C4=CN=C(C=N4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "[5-(dimethylamino)pyrazin-2-yl]-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone" typically starts with a base pyrazine structure, incorporating a dimethylamino group to enhance solubility and reactivity. Key steps include:
Alkylation of pyrazine with dimethylamine under controlled temperatures.
Introduction of the piperidine moiety, facilitated by coupling agents like EDCI in an anhydrous environment.
Condensation reactions, often mediated by Lewis acids, to form the benzimidazole linkage.
Industrial production follows similar pathways, with scalability adjustments such as continuous flow reactions for efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound demonstrates versatility in:
Oxidation: Conversion to corresponding N-oxides using m-CPBA.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) to potentially yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions facilitated by halogenated reagents for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), H₂O₂.
Reduction: Hydrogen (H₂) with Pd/C or Raney nickel.
Substitution: Alkyl halides in the presence of a strong base like KOH or NaH.
Major Products Formed
The reactions can yield a range of products, including N-oxides, reduced amines, and various substituted derivatives, expanding its utility in organic synthesis.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is utilized in the design of novel ligands, catalysts, and as a key intermediate in complex synthetic routes.
Biology
Its structural framework allows for the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine
Explored as a potential therapeutic agent, its components are investigated for antiviral, antibacterial, and anti-cancer properties.
Industry
Industrial applications include usage in specialty chemical manufacturing and as a building block in advanced material science.
Mechanism of Action
Molecular Targets and Pathways
The compound targets various molecular pathways. In enzymatic reactions, its pyrazine core may interact with active sites, disrupting normal function. In medicinal applications, the benzimidazole moiety is known to bind to specific protein pockets, exerting inhibitory effects on target molecules.
Comparison with Similar Compounds
Similar Compounds
[5-(methylamino)pyrazin-2-yl]-[3-(benzimidazol-2-yl)piperidin-1-yl]methanone
[5-(ethylamino)pyrazin-2-yl]-[3-(methylbenzimidazol-2-yl)piperidin-1-yl]methanone
Uniqueness
The dimethylamino and 6-methyl-benzimidazole substitutions confer unique physicochemical properties, enhancing solubility and target specificity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
